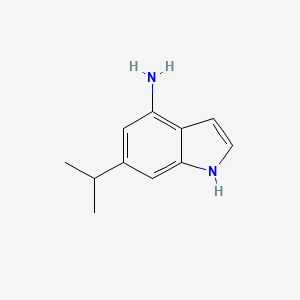

6-Isopropyl-1H-indol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABORPNHMGPVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646674 | |

| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-80-5 | |

| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Isopropyl 1h Indol 4 Amine and Its Analogs

Strategies for Indole (B1671886) Core Construction with Specific Regioselective Substitutions

The synthesis of specifically substituted indoles like 6-Isopropyl-1H-indol-4-amine relies on methods that can precisely control the placement of functional groups on the bicyclic ring system. The inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3-position, makes direct functionalization at other positions, such as C4 and C6, a significant synthetic challenge. acs.orgrsc.org

General Synthetic Approaches to Substituted Indoles

The synthesis of the indole core is a well-established field, yet achieving specific substitution patterns requires careful strategic planning. Classical methods such as the Fischer, Bischler, and Batcho-Leimgruber syntheses have limitations, including the use of harsh conditions or toxic reagents. thieme-connect.com Consequently, modern organic synthesis has shifted towards more versatile and regioselective metal-catalyzed and metal-free approaches. thieme-connect.com

Recent advancements have focused on C-H activation and functionalization, which allow for the direct introduction of substituents at otherwise unreactive positions. thieme-connect.com For instance, photoinitiated reactions using N-aroylbenzotriazoles and terminal alkynes provide a mild and regioselective route to 2-substituted indoles. acs.org Metal-catalyzed processes, employing catalysts based on iridium, ruthenium, or gold, have enabled the synthesis of variously substituted indoles through mechanisms like hydrogen atom transfer or activation of precursors via chelate formation. thieme-connect.com Metal-free methods, such as those utilizing visible light and an organic dye as a photosensitizer, offer a green chemistry approach to producing 3-substituted indoles from nitroalkenes. rsc.org

| Method | Key Features | Typical Substitution Pattern | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. | Highly versatile, substitution depends on precursors. | thieme-connect.com |

| Photoinitiated C-H Activation | Uses a photocatalyst and light irradiation; mild conditions. | Primarily 2-substituted indoles. | acs.org |

| Metal-Catalyzed C-H Functionalization (Ru, Ir, Au) | Directs substitution to specific positions (e.g., C2, C4) using directing groups. | Regioselective at C2, C3, C4 depending on catalyst and directing group. | acs.orgthieme-connect.com |

| Visible-Light Photoredox Catalysis | Metal-free, uses organic dyes, molecular oxygen, and visible light. | Regioselective for 3-substituted indoles. | rsc.org |

Divergent Synthesis of 4-Amino Indoles

The synthesis of 4-aminoindoles is a crucial step toward the target compound. These structures are valuable intermediates and can be prepared through several strategic routes. scispace.com One prominent method involves the reduction of the corresponding 4-nitroindoles, which are often accessible through classical indole syntheses or nitration of an existing indole. scispace.comacs.orgnih.gov For example, 4-nitroindole (B16737) can be reduced to 4-aminoindole (B1269813) using hydrogen and a palladium on carbon catalyst. acs.org

A more contemporary and divergent approach involves a tandem reaction of 2-alkynylanilines. rsc.orgresearchgate.net This process can include steps like oxidative dearomatization, imine exchange, and a cascade 1,4-addition/cyclization/aromatization sequence to produce a variety of 4-amino indoles with free amine groups. rsc.org This method is advantageous for its ability to generate diverse products from common intermediates. researchgate.net Another strategy starts from 2-methyl-3-nitroaniline, which undergoes acetyl protection, cyclization to form the indole ring, and subsequent nitro group reduction to yield 4-aminoindole. google.com Furthermore, 4-aminoindoles have been shown to act as C,N-1,4-bisnucleophiles, allowing them to react with various electrophiles to construct complex tricyclic indole systems. scispace.com

Incorporation of Isopropyl Groups into the Indole Scaffold

Introducing an isopropyl group at a specific position on the indole ring can be achieved either by starting with an appropriately substituted precursor or by direct alkylation of the indole nucleus. A common strategy for synthesizing 6-substituted indoles is to begin with a correspondingly substituted aniline (B41778) or phenylhydrazine. For instance, the synthesis of a 6-isopropyl-indole derivative can be accomplished via a Pictet-Spengler type reaction starting from 3-isopropylaniline. semanticscholar.org

Alternatively, direct alkylation of the indole ring, most commonly via a Friedel-Crafts reaction, can install an isopropyl group. However, controlling the regioselectivity of this reaction can be challenging. The N-isopropyl group can be introduced by treating the indole with isopropyl bromide in the presence of a strong base. The shape and size of alkyl groups, such as the isopropyl moiety, can be significant determinants of the biological activity of the final molecule. mdpi.comacs.org

Chemical Reactions for Derivatization at Positions 4 and 6 of the Indole Ring

With the indole core constructed, specific reactions are required to install the amino group at position 4 and the isopropyl group at position 6. The order of these transformations is critical to a successful synthesis.

Amination Strategies for the Indole Nucleus, particularly at position 4

Directing a new substituent to the C4 position of an indole is notoriously difficult due to the ring's inherent electronic properties. rsc.org Modern synthetic methods have overcome this by using directing groups, typically installed at the C3 or N1 position, to guide a catalyst to the C4-C-H bond.

Transition metal catalysis is a powerful tool for C4-amination. Iridium(III)-catalyzed amidation of indoles bearing a directing group (such as a formyl group) at the C3 position can selectively install an amide at C4. researchgate.netrsc.orgacs.org The resulting C4-amidoindole can then be hydrolyzed to furnish the desired C4-aminoindole. rsc.org Similarly, ruthenium(II) catalysts have been employed for the regioselective functionalization of the C4 position. acs.orgnih.gov Another approach involves the direct C-N coupling of haloindoles. For example, copper(I) iodide can catalyze the coupling of 4-haloindoles with amino acids or other amine sources. clockss.orgresearchgate.net

The most common and often most practical route to a 4-aminoindole is through the reduction of a 4-nitroindole precursor. nih.gov This two-step process involves the nitration of the indole ring (if not already present from the initial synthesis) followed by reduction. Various reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation being common choices. nih.gov

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| C-H Amidation | Ir(III) complex | Requires a directing group at C3; high regioselectivity for C4. | rsc.orgacs.org |

| C-H Functionalization | Ru(II) complex | Employs a directing group for C4-functionalization. | acs.org |

| C-N Coupling | Cu(I) Iodide | Coupling of haloindoles (e.g., 4-bromoindole) with an amine source. | clockss.orgresearchgate.net |

| Nitro Group Reduction | LiAlH₄ or H₂/Pd-C | Reduction of a pre-existing 4-nitroindole to 4-aminoindole. | nih.gov |

Introduction of Isopropyl Moieties via Alkylation or Related Reactions

The introduction of the isopropyl group at the C6 position is typically achieved through an electrophilic substitution reaction, with Friedel-Crafts alkylation being a primary method. nih.gov This reaction involves treating the indole with an isopropylating agent, such as isopropyl chloride or isopropanol, in the presence of a Lewis or Brønsted acid catalyst. beilstein-journals.org However, Friedel-Crafts reactions on indoles are often plagued by issues of polyalkylation and poor regioselectivity, as the C3 position is highly susceptible to attack. nih.gov

To achieve selective C6-alkylation, it is often necessary to block the more reactive positions (N1 and C3) with protecting groups prior to the alkylation step. Alternatively, the reaction can be performed on an indole substrate that is deactivated towards further substitution, for example, by the presence of an electron-withdrawing group. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the outcome of the alkylation. acs.org Asymmetric Friedel-Crafts reactions, using chiral catalysts, have also been developed to produce optically active alkylated indole derivatives. acs.orgmdpi.com

Friedel-Crafts Reactions and their Application in Indole Functionalization

Friedel-Crafts reactions represent a fundamental class of electrophilic aromatic substitution (EAS) used to install carbon-based substituents on aromatic rings. pressbooks.pubnih.gov In indole chemistry, these reactions are pivotal for introducing alkyl and acyl groups, primarily at the electron-rich C3 position, which is the most reactive site for electrophilic attack. ikm.org.myresearchgate.net

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the indole ring using an acylating agent like an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst. pressbooks.pubikm.org.my Various Lewis acids, including aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zirconium(IV) chloride (ZrCl₄), have been employed to facilitate this transformation. ikm.org.myresearchgate.net The choice of catalyst can be critical; for instance, ZrCl₄ has been shown to enable efficient and regioselective 3-acylation of various indoles without the need for protecting the NH group, minimizing side reactions like 1-acylation or 1,3-diacylation. researchgate.net The reactivity of the indole substrate is influenced by the electronic nature of its substituents. Indoles bearing electron-withdrawing groups (EWG) often react well, while those with strong electron-donating groups (EDG) may require different catalysts, such as Et₂AlCl, to achieve good yields. ikm.org.my

Friedel-Crafts Alkylation: This reaction attaches an alkyl group to the indole ring. pressbooks.pub The process typically involves an alkyl halide and a Lewis acid catalyst. nih.gov However, alternative electrophiles like α-amido sulfones have also been used with catalysts such as Amberlyst-15 for the alkylation of activated arenes and heteroarenes. ijpcbs.com The high nucleophilicity of the indole ring makes it a suitable substrate for these reactions, which are often catalyzed by chiral metal complexes or organocatalysts to achieve enantioselectivity. nih.gov For instance, chiral aziridine-phosphine ligands combined with copper complexes have been used to catalyze the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes, yielding chiral products with high enantioselectivity. mdpi.com

Tandem Reactions for Specific Substituent Introduction

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. academie-sciences.fr These strategies are valuable for rapidly building molecular complexity from simple starting materials. organic-chemistry.org

One approach involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient indoles, followed by a ring-opening process to generate structurally novel indolizines. acs.orgnih.gov Another powerful method is the Fisher indole synthesis, which can be achieved through a metal-free tandem hydroamination-cyclization reaction between simple alkynes and arylhydrazines, catalyzed by a Brønsted acid like polyphosphoric acid (PPA). mdpi.com Palladium-catalyzed tandem reactions are also prominent, enabling the synthesis of diverse indole skeletons. For example, a sequence of nucleophilic addition followed by intramolecular cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids provides a route to various indole structures with good functional group tolerance. organic-chemistry.org

Oxidative Decarboxylation and Reductive Amination for Tryptamine (B22526) Analog Synthesis

The synthesis of tryptamine analogs can be effectively achieved from tryptophan precursors through a two-step sequence involving oxidative decarboxylation and subsequent reductive amination. google.com This method provides a versatile route to a wide array of substituted tryptamines.

The first step is the oxidative decarboxylation of a tryptophan analog. This reaction converts the amino acid into an intermediate indoleacetaldehyde. google.comgoogleapis.com This transformation can be carried out without the need to isolate the often-unstable aldehyde intermediate. google.com

The second step is the reductive amination of the resulting indoleacetaldehyde. google.com This reaction couples the aldehyde with a primary or secondary amine in the presence of a reducing agent to form the final tryptamine product. The choice of the amine dictates the substitution pattern on the side-chain nitrogen of the tryptamine. google.comresearchgate.net This entire two-step process can often be "telescoped" into a single reaction vessel, improving efficiency. google.comgoogleapis.com

Spectroscopic and Diffraction-Based Structural Confirmation of Synthesized Compounds

The unambiguous identification of newly synthesized compounds is critical. A combination of spectroscopic and diffraction techniques is employed to confirm the molecular structure of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of indole derivatives, protons attached to the aromatic and heterocyclic rings appear in a characteristic region, typically between δ 6.5 and 8.5 ppm. academie-sciences.frjmchemsci.com The specific chemical shifts and coupling constants (J-values) between adjacent protons allow for the determination of the substitution pattern on the indole ring. For example, in a study of fused triazolo/thiadiazole-indole hybrids, aromatic protons were observed between δ 7.08 and 8.28 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For indole derivatives, aromatic and heterocyclic carbons typically resonate in the δ 100–140 ppm range. jmchemsci.commdpi.com The chemical shifts are sensitive to the electronic effects of substituents. For instance, in 1-methyl- and 2-methyl-indazole, the C3 carbon signal appears at significantly different chemical shifts (132-133 ppm vs. 123-124 ppm), allowing for the differentiation of tautomers. jmchemsci.com The presence of carbonyl carbons or other specific functional groups is also readily identified by their characteristic shifts. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a compound by measuring its mass with very high accuracy. scielo.br This precise mass measurement allows for the calculation of a unique molecular formula, which serves as strong evidence for the identity of a synthesized compound. nih.gov

HRMS is routinely used in natural product chemistry to identify known and new indole alkaloids within complex mixtures, a process known as dereplication. nih.govresearchgate.net For example, an ultra-high performance liquid chromatography-HRMS method was developed for the analysis of indole and oxindole (B195798) alkaloids in kratom. researchgate.net In synthetic chemistry, HRMS is used to confirm that the final product has the expected molecular formula, complementing data from other techniques like NMR. scielo.br

X-ray Diffraction Analysis for Crystal Structure Determination

When a compound can be grown as a single crystal of sufficient quality, X-ray diffraction (XRD) analysis provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, revealing exact bond lengths, bond angles, and stereochemistry. researchgate.net

XRD has been used to determine the crystal structures of indole and its simple analogs, providing insight into intermolecular interactions such as hydrogen bonds and π-π stacking that govern the crystal packing. figshare.comacs.org In the characterization of more complex synthetic targets, such as fused indolyl-triazolo-thiadiazole systems, single-crystal XRD analysis has been used to unambiguously confirm the molecular structure and analyze its supramolecular assembly. mdpi.com The experimental results from XRD are often compared with computational density functional theory (DFT) studies to gain deeper insight into the molecule's properties. researchgate.net

Structure Activity Relationship Sar Investigations of 6 Isopropyl 1h Indol 4 Amine Scaffolds

Elucidation of Structural Determinants for Biological Activity

The biological activity of indole (B1671886) derivatives is highly dependent on the type and position of substituents on the indole core. nih.gov For the 6-Isopropyl-1H-indol-4-amine scaffold, the isopropyl group at position 6, the amine moiety at position 4, and substitutions at other positions on the ring are key determinants of its interaction with biological targets.

Influence of the Isopropyl Group on Ligand-Target Interactions

The isopropyl group at the C6 position of the indole ring plays a significant role in the molecule's interaction with its biological target, primarily through steric and hydrophobic effects.

Hydrophobic Interactions: Alkyl groups, such as isopropyl, are hydrophobic and can engage in van der Waals interactions with nonpolar pockets within a protein's binding site. In a study of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, replacing a trifluoromethyl group with an isopropyl group led to a significant change in efficacy and potency, highlighting the sensitivity of the binding pocket to the nature of the substituent. acs.org This suggests that the size and shape of the isopropyl group on the this compound scaffold are likely critical for optimal fitting into a hydrophobic cavity of its target protein.

Role of the Amine Moiety at Position 4 in Modulating Potency and Selectivity

The amine group at the C4 position is a critical functional group that can significantly modulate the potency and selectivity of the compound through its ability to form key hydrogen bonds and participate in electrostatic interactions.

Hydrogen Bonding: The primary amine (-NH2) is an excellent hydrogen bond donor. This feature is often essential for anchoring a ligand to its target protein. The indole NH group itself is a good hydrogen bond donor and is often critical for binding. nih.govmdpi.com The addition of an amine at C4 provides another crucial point for interaction. In studies of isoxazole (B147169) derivatives, a hydrogen bond-donating N-heterocycle was found to significantly increase potency by forming polar interactions with the target protein. dundee.ac.uk

Basicity and Electrostatic Interactions: As a basic moiety, the amine group can be protonated under physiological conditions, allowing it to form strong electrostatic interactions or salt bridges with acidic residues (e.g., aspartate or glutamate) in the target's binding site.

Positional Importance: The location of substituents on the indole ring is paramount. For some indole series, functionalization at the C4 position has been found to be challenging and sometimes less favorable for activity compared to other positions, such as C5 or C7. researchgate.net However, for specific targets, a C4-amine could be precisely what is required for optimal interaction and selectivity.

Effects of Substitutions at Other Indole Ring Positions on Activity Profiles

Modifying other positions on the this compound scaffold can further refine its activity profile. SAR studies on various indole derivatives provide insights into the potential effects of such substitutions.

N1 Position: The indole nitrogen (N1) is often a site for substitution. N-alkylation can alter the molecule's steric profile and hydrogen bonding capacity. In some series, the NH of the indole nucleus is vital for hydrogen bonding, and its substitution leads to inactive compounds. nih.gov In other cases, N-substituted derivatives have shown a range of beneficial effects. nih.gov

C5 Position: Substitution at the C5 position has been shown to significantly impact activity. For example, in a series of serotonin (B10506) transporter (SERT) ligands, halogen substitution (fluorine or bromine) at C5 led to more potent compounds compared to the unsubstituted analogs. mdpi.com

C7 Position: The C7 position is another key site for modification. Acyl-directed C-H borylation has been used to selectively functionalize the C7 position of indoles, highlighting its accessibility for synthetic modification to explore SAR. researchgate.net

C2 and C3 Positions: The C2 and C3 positions on the pyrrole (B145914) ring of the indole are highly reactive and are common points for substitution. mdpi.com Introducing different groups at these positions can drastically alter the electronic and steric properties of the molecule, thereby affecting its biological activity.

The following table summarizes the general effects of substitutions at various indole ring positions based on findings from related indole scaffolds.

| Position | Type of Substituent | Potential Effect on Activity | Rationale |

| N1 | Alkyl groups | Can increase or decrease activity | Alters steric profile and removes H-bond donor capability. nih.govnih.gov |

| C2/C3 | Various groups | Significant modulation of activity | Alters electronic and steric properties at a highly reactive site. mdpi.com |

| C5 | Halogens (F, Br), Methoxy groups | Often increases potency | Can enhance binding through specific hydrophobic or polar interactions. mdpi.commdpi.com |

| C7 | Various groups | Can be favorable for activity | Offers a vector for modification to probe additional binding interactions. researchgate.net |

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural requirements for optimal biological response.

3D-QSAR Studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indexes Analysis (CoMSIA)

3D-QSAR methods like CoMFA and CoMSIA are powerful tools for understanding the relationship between the three-dimensional properties of a molecule and its biological activity. These studies are performed on series of related compounds, such as derivatives of the this compound scaffold.

Methodology: In a typical 3D-QSAR study, a set of molecules with known biological activities (the training set) are structurally aligned. CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA calculates additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govnih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that correlates these field values with the biological activities.

Model Validation: The predictive power of the resulting models is rigorously validated using techniques like cross-validation (yielding a q² value) and by predicting the activity of an external test set of compounds (yielding a pred_r² value). A robust CoMSIA model for cannabinoid receptor 2 agonists based on indole scaffolds, for example, showed a cross-validated r² (q²) of 0.680 and a non-cross-validated r² of 0.97. nih.gov Similarly, a CoMFA model for HIV-1 entry inhibitors had a q² of 0.625 and an r² of 0.996. nanobioletters.com

Contour Map Analysis: The results of CoMFA and CoMSIA are often visualized as 3D contour maps. These maps highlight regions in space where specific properties are predicted to enhance or diminish biological activity. For example, a CoMFA steric contour map might show a green region where bulky groups are favorable for activity and a yellow region where they are unfavorable. nanobioletters.com A CoMSIA hydrophobic map could indicate where hydrophilic groups are preferred. mdpi.com For the this compound scaffold, these maps could guide the placement of new substituents to improve potency.

The table below shows typical statistical parameters used to validate 3D-QSAR models, with example values from studies on related heterocyclic compounds.

| Parameter | Description | Example Value Range | Reference |

| q² (or r²cv) | Cross-validated correlation coefficient | 0.62 - 0.80 | nih.govnih.govnanobioletters.com |

| r² (or r²ncv) | Non-cross-validated correlation coefficient | 0.94 - 0.99 | nih.govnih.govnanobioletters.com |

| pred_r² | Predictive correlation coefficient for a test set | 0.68 - 0.93 | nih.govnih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Theoretical Prediction of Spectroscopic Properties:There are no accessible theoretical predictions for the UV-Vis or NMR chemical shifts of 6-Isopropyl-1H-indol-4-amine.

While the methodologies mentioned are standard in computational chemistry, the application of these methods to this compound has not been documented in retrievable literature. Therefore, the creation of a scientifically accurate article with detailed findings and data tables as requested is not feasible at this time.

Molecular Modeling and Docking for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and optimizing their binding affinity.

Molecular Docking Simulations to Investigate Binding Modes and Affinities with Biological Targets

Molecular docking simulations are routinely employed to predict the preferred orientation of a ligand when bound to a target protein. This technique allows researchers to visualize the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy. For indole (B1671886) derivatives, these simulations have been instrumental in understanding their interactions with a variety of biological targets, including enzymes and receptors. nih.govfrontiersin.orgmdpi.comresearchgate.net

Interactive Table: Predicted Interactions of this compound with a Hypothetical Protein Active Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Indole NH | Hydrogen Bond Donor | Asp, Glu, Gln, Asn |

| 4-Amino Group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Tyr |

| Isopropyl Group | Hydrophobic (van der Waals) | Ala, Val, Leu, Ile, Phe |

| Indole Ring | π-π Stacking | Phe, Tyr, Trp, His |

In Silico Prediction of Potential Biological Targets and Activity Spectra

In silico methods are used to predict the potential biological targets of a compound and its likely biological activities. physchemres.orgresearchgate.net These approaches often rely on machine learning models trained on large datasets of known ligand-target interactions. nih.gov By analyzing the chemical structure of this compound, these predictive tools can identify potential protein targets based on similarity to known active molecules.

These predictions can provide initial hypotheses about the compound's mechanism of action and guide experimental validation. For example, various indole derivatives have been predicted and subsequently confirmed to have antimicrobial, anticancer, or anti-inflammatory properties. nih.govphyschemres.org

Mechanistic Insights from Theoretical Investigations of Reactions

Theoretical chemistry provides a framework for understanding the mechanisms of chemical reactions at a molecular level. Computational methods, such as Density Functional Theory (DFT), are used to model reaction pathways and determine the energetics of different steps.

Elucidation of Reaction Pathways, Transition States, and Rate-Determining Steps

For the synthesis of indole derivatives, theoretical studies can elucidate the most likely reaction pathways. researchgate.net This involves mapping the potential energy surface of the reaction to identify intermediates, transition states, and the rate-determining step. Such studies are crucial for optimizing reaction conditions to improve yield and selectivity. While no specific studies on the synthesis of this compound were found, the general principles of indole synthesis, such as the Fischer indole synthesis or palladium-catalyzed cyclizations, have been investigated computationally.

Understanding Catalytic Mechanisms and Non-Covalent Interactions

Computational studies are also vital for understanding how catalysts, including enzymes and organocatalysts, facilitate chemical reactions. These investigations can reveal the role of the catalyst in stabilizing transition states and lowering the activation energy. Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a critical role in catalysis, and their contribution can be quantified through theoretical calculations. For reactions involving indole-containing molecules, understanding these subtle interactions is key to explaining the observed reactivity and stereoselectivity.

Preclinical Pharmacological and Biological Applications in Vitro and in Vivo Models

Anti-Cancer Research Applications

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent anti-cancer properties. However, specific data for 6-Isopropyl-1H-indol-4-amine remains elusive.

Modulation of Protein-Protein Interactions (e.g., AF9/ENL and AF4/DOT1L)

Protein-protein interactions (PPIs) are critical in many cellular processes, and their dysregulation is a hallmark of cancer. The interactions involving proteins such as AF9, ENL, AF4, and DOT1L are known to be important in the pathogenesis of certain leukemias. While inhibitors of these interactions are being actively pursued, there is no published research to date that specifically implicates this compound as a modulator of the AF9/ENL or AF4/DOT1L PPIs.

Inhibition of Key Enzymes Relevant to Cancer Pathways

Targeting key enzymes in cancer-related pathways is a cornerstone of modern oncology drug discovery.

PIM2 Kinase: The PIM family of serine/threonine kinases, including PIM2, are implicated in cell survival and proliferation, making them attractive targets for cancer therapy. While various heterocyclic compounds, including some indole derivatives, have been investigated as PIM kinase inhibitors, no studies have specifically reported the inhibitory activity of this compound against PIM2 kinase.

Apurinic/Apyrimidinic Endonuclease 1 (APE1): APE1 is a key enzyme in the DNA base excision repair pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents. The development of APE1 inhibitors is an active area of research, but the specific evaluation of this compound as an APE1 inhibitor has not been documented in the scientific literature.

Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is often upregulated in cancer cells to meet their high metabolic demands. Although NAMPT inhibitors are of significant interest in oncology, there are no available data on the effect of this compound on NAMPT activity.

Cyclin-Dependent Kinases (CDK4/6): CDK4 and CDK6 are key regulators of the cell cycle, and their inhibitors have been successfully developed as cancer therapeutics. While the indole nucleus is present in some CDK inhibitor scaffolds, the specific activity of this compound against CDK4/6 has not been reported.

Antiproliferative Activities in Cancer Cell Lines

The evaluation of a compound's ability to inhibit the growth of cancer cell lines is a fundamental step in anti-cancer drug discovery. Despite the recognized potential of indole-based compounds to exhibit antiproliferative effects, there are no published studies that provide data on the activity of this compound in any cancer cell line.

Metabolic Modulation in Tumor Cells (e.g., glutamine flux)

Altered metabolism is a key feature of cancer cells, with many tumors exhibiting a dependence on specific metabolic pathways, such as glutamine metabolism. While targeting cancer metabolism is a promising therapeutic strategy, the role of this compound in modulating metabolic pathways like glutamine flux in tumor cells has not been investigated in any published research.

Anti-Infective Biological Activities

The indole ring is also a common motif in compounds with antimicrobial properties. However, specific data for this compound is not available.

Antimicrobial and Antibacterial Potency

Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA): S. aureus and its drug-resistant variant, MRSA, are significant human pathogens. While a multitude of chemical entities, including various indole derivatives, have been screened for activity against these bacteria, there is no specific data available in the scientific literature regarding the potency of this compound against either S. aureus or MRSA.

Mycobacterium tuberculosis: Tuberculosis remains a major global health threat, and the discovery of new anti-tubercular agents is a priority. The indole nucleus has been explored as a scaffold for the development of new drugs against Mycobacterium tuberculosis. However, there are no reports of this compound being evaluated for its activity against this pathogen.

Antifungal Activity

The indole nucleus is a key structural motif in many compounds exhibiting a wide range of biological effects, including antifungal properties. researchgate.net Research into novel indole derivatives has shown their potential as effective antifungal agents against various plant pathogenic fungi and human pathogens like Candida albicans. nih.gov

Studies on various synthesized indole derivatives have demonstrated their efficacy. For instance, certain novel Mannich bases of indole showed significant antifungal activity against Candida albicans, with some compounds demonstrating maximum activity when compared to the standard drug Ketoconazole. Another study highlighted that newly synthesized indole analogs exhibited broad and effective fungicidal activities against several plant pathogens, including Sclerotinia sclerotiorum and Fusarium oxysporum. bohrium.com Similarly, a series of nine indole derivatives were evaluated in vitro against seven phytopathogenic fungi, with several compounds showing more potent activity than the commercial fungicide hymexazole. researchgate.net More recent research on indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety also revealed potent bioactivity against Botrytis cinerea, exceeding the efficacy of control drugs like azoxystrobin (B1666510) and fluopyram. nih.gov The mechanism for some of these derivatives is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov

While these findings underscore the potential of the indole scaffold for developing new antifungal agents, specific studies detailing the antifungal activity of this compound were not identified.

Table 1: Antifungal Activity of Selected Indole Derivatives

| Compound Class | Target Fungi | Activity/Efficacy | Reference |

|---|---|---|---|

| Indole Mannich Bases | Candida albicans | Showed maximum antifungal activity compared to standard. | |

| Indole derivatives containing 1,3,4-thiadiazole (Compound Z2) | Botrytis cinerea | EC50 = 2.7 µg/mL (outperforming control drugs). | nih.gov |

| 1,2,4-triazole-indole hybrid (Compound 8g) | C. glabrata, C. krusei, C. albicans | MIC90 values of 0.25, 0.125, and 0.5 µg/mL, respectively. | nih.gov |

This table presents data for various indole derivatives to illustrate the potential of the chemical class, not for this compound specifically.

Antimalarial Activity

The indole moiety is a valuable template for the development of novel antimalarial agents, with many derivatives showing potential in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Plasmodium. nih.gov The antimalarial properties of indole-based compounds, such as the natural alkaloid cryptolepine, are often attributed to mechanisms like the inhibition of hemozoin formation. nih.gov

Numerous synthetic indole derivatives have been explored for their antiplasmodial activity. nih.gov For example, a structure-activity relationship study of N-acetamide indoles identified analogs with potent asexual stage activity against Plasmodium falciparum. nih.gov These compounds were suggested to target PfATP4. nih.gov The broad pharmacological profile of indole derivatives makes them a crucial area of focus in the discovery of new drugs to combat malaria, a global public health concern exacerbated by the spread of drug-resistant parasite strains. nih.gov

Specific research on the antimalarial activity of this compound is not presently available, but the consistent antiplasmodial activity across a range of indole-containing structures suggests this chemical class holds promise. nih.govnih.gov

Antiviral Potency (e.g., anti-HCV)

Indole derivatives have been investigated for their antiviral properties against a wide array of viruses, including Hepatitis C Virus (HCV). nih.govnih.gov A novel series of 6-(indol-2-yl)pyridine-3-sulfonamides were synthesized and evaluated for their ability to inhibit HCV RNA replication. nih.gov This research led to the identification of a potent HCV replicon inhibitor with an EC50 value in the nanomolar range, demonstrating a new chemotype with anti-HCV activity that targets the viral nonstructural protein NS4B. nih.gov

Furthermore, screening of a focused library of heterocyclic compounds containing a 2-aminomethylindole fragment for their ability to inhibit HCV in vitro has been conducted. epa.gov Although many indole derivatives have shown some level of antiviral activity, the specific antiviral profile of this compound, particularly against HCV, has not been detailed in the available literature.

Neurodegenerative Disease Research Potential

Cholinesterase (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. mdpi.com The indole moiety is a structural feature of several compounds that have been investigated for cholinesterase inhibition. nih.gov

A study involving the synthesis of novel indole amines demonstrated their potential as effective acetylcholinesterase inhibitors. nih.gov Following in silico screening, several synthesized compounds were tested in vitro. The results revealed that some indole amines exhibited IC50 values for AChE inhibition that were comparable to the standard drug galantamine. nih.gov These compounds are thought to interact with the peripheral anionic site (PAS) of the enzyme, thereby disrupting its activity. nih.gov While this highlights the potential of the indole amine scaffold, specific data on the cholinesterase inhibitory activity of this compound is not available.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Indole Amines

| Compound | AChE IC50 (μM) | Reference |

|---|---|---|

| Indole Amine 25 | 4.28 | nih.gov |

| Indole Amine 24 | 4.66 | nih.gov |

This table presents data for specific synthesized indole amines to illustrate the potential of the chemical class, not for this compound specifically.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) enzymes are significant targets for drugs aimed at treating neurological disorders, including Parkinson's disease. nih.govnih.gov Inhibition of MAO-A is effective for treating anxiety and depression, while MAO-B inhibition is beneficial for Parkinson's disease. nih.gov A number of indole derivatives have been synthesized and evaluated as inhibitors of both MAO isoforms. nih.gov

In general, many studied indole derivatives have been found to be selective MAO-B inhibitors, with inhibitory constants (Ki) in the nanomolar to micromolar concentration range. nih.gov For example, one of the most potent inhibitors from a synthesized series, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, displayed a Ki value of 0.03 µM for MAO-B and was 99-fold more selective for the B isoform. nih.gov These findings suggest that indole derivatives are a promising class of reversible MAO-B inhibitors for potential application in treating neurodegenerative diseases. nih.gov However, specific studies on the MAO inhibitory properties of this compound have not been reported.

Modulation of Serotonin (B10506) Receptors (e.g., 5-HT6R)

The serotonin 5-HT6 receptor is a therapeutic target of significant interest for cognitive enhancement in conditions like Alzheimer's disease. nih.govmdpi.com A vast number of 5-HT6 receptor ligands are based on an indole scaffold. nih.gov

Research into N-arylsulfonylindole derivatives has identified them as potent and selective 5-HT6 receptor ligands. mdma.ch Structure-activity relationship studies have shown that modifications to the indole ring, such as substitutions at the C-5 position, can influence binding affinity. mdpi.com Notably, studies have indicated that 4-(aminoethyl)indoles can display high affinity for the 5-HT6 receptor. mdma.ch This structural feature is related to this compound, suggesting a potential for interaction with this receptor. While many 1,3,5-triazine (B166579) derivatives lacking an indole moiety have also proven to be potent ligands for this receptor, the indole core remains a key structure in many antagonists currently under investigation. nih.govmdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ketoconazole |

| Hymexazole |

| Azoxystrobin |

| Fluopyram |

| Cryptolepine |

| Galantamine |

Cognitive Enhancing Effects in Preclinical Animal Models

There is currently no publicly available scientific literature or research data detailing the cognitive enhancing effects of this compound in preclinical animal models. Studies investigating the procognitive properties of this specific compound have not been reported in the accessible scientific domain. Therefore, information regarding its impact on memory, learning, or other cognitive functions in animal models is not available.

Other Biological Activities and Mechanistic Studies

Antioxidant Properties and Mechanisms

Comprehensive studies detailing the antioxidant properties and underlying mechanisms of this compound are not present in the current body of scientific literature. Research has not yet been published that investigates its capacity to scavenge free radicals, inhibit oxidative stress, or modulate antioxidant enzyme systems. Consequently, its potential as an antioxidant agent remains uncharacterized.

Anti-inflammatory Effects

There is a lack of available scientific data concerning the anti-inflammatory effects of this compound. Preclinical studies in in vitro or in vivo models to assess its ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes, have not been reported. As a result, its potential as an anti-inflammatory agent is currently unknown.

In Vitro ADME Properties (e.g., aqueous solubility, plasma protein binding, human liver microsomes clearance)

Specific in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) data for this compound is not available in the public domain. Key parameters such as its aqueous solubility, the extent of its binding to plasma proteins, and its metabolic stability and clearance rates in human liver microsomes have not been documented in published research. This information is crucial for predicting the pharmacokinetic behavior of a compound, but for this compound, these properties have not been reported.

Metabolic Studies and Biotransformation Pathways

In Vitro Metabolic Fate of Indole (B1671886) Derivatives

In vitro studies using human liver subcellular fractions, such as the S9 fraction and microsomes, are standard methods for elucidating the metabolic pathways of new chemical entities. These preparations contain a rich complement of drug-metabolizing enzymes.

The metabolism of indole derivatives is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes found in liver microsomes. For substituted indoles, several CYP isozymes are known to be involved. Studies on N,N-dialkylated tryptamines and other indole compounds have shown that CYP2D6, CYP2C19, CYP1A2, and CYP3A4 are often the primary catalysts for their metabolism. For instance, the metabolism of N,N-dimethyltryptamine (DMT) is rapidly initiated by CYP2D6 tandfonline.comresearchgate.net. The simple indole nucleus itself is a substrate for several CYPs, with CYP2E1 and CYP2A6 being significant contributors to its hydroxylation nih.govnih.gov.

Given the structure of 6-Isopropyl-1H-indol-4-amine, with its isopropyl group and an amino group on the benzene (B151609) ring, it is expected to be a substrate for multiple CYP enzymes. The isopropyl group may undergo hydroxylation, while the aromatic ring is susceptible to oxidation. The amino group could also be a site for metabolic reactions.

Flavin-containing monooxygenases (FMOs), also present in microsomes, can participate in the metabolism of some indole derivatives, particularly in the formation of N-oxides, although P450-mediated pathways are generally dominant for indole aromatization nih.gov.

Table 1: Key Cytochrome P450 Enzymes in the Metabolism of Indole Derivatives

| Enzyme Family | Specific Isozyme | Common Metabolic Reaction(s) on Indole Scaffolds | Reference(s) |

| CYP1 | CYP1A2 | Aromatic hydroxylation, O-demethylation | researchgate.netresearchgate.net |

| CYP2 | CYP2D6 | Aromatic hydroxylation, O-demethylation | tandfonline.comresearchgate.net |

| CYP2C19 | Aromatic hydroxylation, N-dealkylation | nih.govresearchgate.net | |

| CYP2E1 | Aromatic hydroxylation | nih.gov | |

| CYP2A6 | Aromatic hydroxylation | nih.gov | |

| CYP3 | CYP3A4 | N-dealkylation, Aromatic hydroxylation | nih.govresearchgate.net |

The primary metabolic transformations for indole derivatives typically involve Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: For this compound, the following Phase I metabolites are anticipated:

Hydroxylated Metabolites: Oxidation of the indole ring is a common pathway. Hydroxylation can occur at various positions on the benzene or pyrrole (B145914) ring. For instance, 3-methylindole (B30407) undergoes hydroxylation at the 5- and 6-positions of the indole ring nih.gov. Given the existing substitutions, hydroxylation of this compound could occur at positions 2, 3, 5, or 7. Additionally, the isopropyl group is a likely site for aliphatic hydroxylation, forming a tertiary alcohol. Studies with N-ethyl-N-propyltryptamine (EPT) in human liver S9 fractions revealed both alkyl and aryl hydroxylation nih.gov.

N-Dealkylated Metabolites: While this compound is a primary amine and thus cannot be N-dealkylated, this is a major pathway for N,N-dialkylated tryptamines nih.govnih.gov.

Oxidative Deamination: The primary amine at the 4-position could potentially undergo oxidative deamination, although this is less commonly reported for aromatic amines compared to side-chain amines in tryptamines.

Phase II Metabolism: The primary metabolites, particularly those with newly formed hydroxyl groups, are susceptible to Phase II conjugation reactions to increase their polarity.

Glucuronidated Conjugates: Hydroxylated indole metabolites are excellent substrates for UDP-glucuronosyltransferases (UGTs). For example, psilocin (4-hydroxy-N,N-dimethyltryptamine) and 4-hydroxyindole (B18505) are readily glucuronidated, with UGT1A10 and UGT1A9 being the most active isoforms nih.gov. Therefore, hydroxylated derivatives of this compound are expected to form O-glucuronides. The primary amino group could also potentially form an N-glucuronide.

Sulfated Conjugates: Formation of sulfate (B86663) conjugates, catalyzed by sulfotransferases (SULTs), is another possible pathway for hydroxylated metabolites. For instance, indoxyl (3-hydroxyindole) is sulfated to form indoxyl sulfate researchgate.net.

In Vivo Metabolic Pathways in Animal Models

In vivo studies in animal models, such as rats, are crucial for understanding the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME).

In vivo studies with various tryptamine (B22526) derivatives in rats have demonstrated extensive metabolism, often with the parent compound being undetectable in urine nih.govnih.gov. The metabolites are primarily excreted in the urine as conjugated products (glucuronides and sulfates). For N-ethyl-N-propyltryptamine, a glucuronic acid conjugate of a hydroxylated metabolite was identified in rat urine nih.gov. Similarly, for 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), metabolites including hydroxylated and N-dealkylated products were found in rat urine researchgate.net.

Based on these findings, it is probable that after administration to an animal model, this compound would be extensively metabolized. Urine analysis would likely reveal hydroxylated metabolites and their corresponding glucuronide and/or sulfate conjugates as the major excreted products.

While in vitro systems are excellent for identifying metabolic pathways and the enzymes involved, in vivo studies provide a more complete picture that includes the influence of absorption, distribution, and excretion. Sometimes, differences are observed between the two systems. For example, in the case of EPT, in vitro metabolism favored hydroxylation of the alkyl side chain, whereas in vivo metabolism in rats showed a shift towards increased hydroxylation of the indole ring nih.gov. This highlights the importance of whole-animal studies in confirming and extending in vitro findings. For this compound, while in vitro studies might predict a range of hydroxylated metabolites, the dominant in vivo pathway would depend on the relative accessibility of different sites to metabolic enzymes in the physiological context.

Table 2: Comparison of In Vitro and In Vivo Metabolites of a Model Tryptamine (EPT)

| Metabolite Type | Detected in Human Liver S9 (In Vitro) | Detected in Rat Urine (In Vivo) | Reference |

| Parent Compound (EPT) | Yes | No | nih.gov |

| N-dealkylated Metabolites | Yes | Yes | nih.gov |

| Alkyl Hydroxylated Metabolites | Yes (Major) | Minor | nih.gov |

| Aryl (Indole Ring) Hydroxylated Metabolites | Yes (Minor) | Yes (Major) | nih.gov |

| Hydroxy Sulfate Conjugate | Yes | Not Reported | nih.gov |

| Hydroxy Glucuronide Conjugate | No | Yes | nih.gov |

Pharmacokinetic Implications of Metabolism for Indole-Based Compounds

The extensive metabolism of indole-based compounds has significant pharmacokinetic consequences.

Rapid Clearance: The efficient metabolism by CYP enzymes generally leads to rapid systemic clearance and a short elimination half-life for many tryptamine derivatives researchgate.netwikipedia.org. This suggests that this compound would likely also be cleared quickly from the body.

Bioavailability: Extensive first-pass metabolism in the liver can result in low oral bioavailability for many indole compounds.

Drug-Drug Interactions: Since the metabolism is heavily reliant on specific CYP enzymes (e.g., CYP2D6, CYP3A4), co-administration of drugs that inhibit or induce these enzymes could lead to significant drug-drug interactions, altering the pharmacokinetic profile and potentially the safety of the indole compound.

Active Metabolites: It is possible that some metabolites of indole derivatives could be pharmacologically active themselves. For example, psilocybin is a prodrug that is rapidly dephosphorylated to the active metabolite psilocin nih.gov. Whether any of the potential hydroxylated metabolites of this compound possess biological activity would require further investigation.

Future Research Directions and Unexplored Avenues

Rational Design and Synthesis of Novel 6-Isopropyl-1H-indol-4-amine Derivatives with Enhanced Potency and Selectivity

The structural versatility of the indole (B1671886) nucleus allows for extensive modification to enhance the potency and selectivity of drug candidates. nih.gov Future research will focus on the rational design of novel derivatives of this compound through advanced synthetic methodologies.

Key strategies will include:

Scaffold Hopping and Bioisosteric Replacement: Introducing diverse heterocyclic systems in place of or as substituents on the indole core to explore new chemical space and improve pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the isopropyl group at the 6-position and the amine group at the 4-position will be crucial. For instance, replacing the isopropyl group with other alkyl or cycloalkyl groups could modulate lipophilicity and binding affinity. Similarly, derivatization of the 4-amino group to amides, sulfonamides, or ureas can introduce new hydrogen bonding interactions with target proteins.

Combinatorial Chemistry: The generation of focused libraries of this compound derivatives will enable high-throughput screening against a panel of biological targets to identify novel hits. organic-chemistry.org

Recent advances in metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions are expected to facilitate the efficient and regioselective synthesis of these complex indole derivatives. ijrpr.com

Table 1: Potential Modifications of this compound and Their Rationale

| Position | Modification | Rationale |

|---|---|---|

| N1 | Alkylation, Arylation | Modulate metabolic stability and receptor binding. |

| C2 | Introduction of aryl or heteroaryl groups | Enhance π-π stacking interactions with the target. |

| C3 | Functionalization with various side chains | Explore interactions with different pockets of the binding site. |

| C4-Amine | Acylation, Sulfonylation, Alkylation | Introduce new hydrogen bond donors/acceptors and alter basicity. |

| C5, C7 | Halogenation, Methoxy substitution | Influence electronic properties and metabolic stability. |

| C6-Isopropyl | Replacement with other lipophilic groups | Optimize lipophilicity and van der Waals interactions. |

Advanced Mechanistic Studies on Specific Ligand-Target Interactions Utilizing Biophysical Techniques

A deep understanding of how a ligand interacts with its biological target is paramount for rational drug design. Future research will employ a suite of advanced biophysical techniques to elucidate the precise binding modes of this compound derivatives. nih.gov These methods provide invaluable data on binding affinity, kinetics, and thermodynamics. creative-biostructure.com

Table 2: Biophysical Techniques for Studying Ligand-Target Interactions

| Technique | Information Obtained | Advantages |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Provides a complete thermodynamic profile of the interaction in solution. mdpi.com |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding, including association (kon) and dissociation (koff) rates. | High sensitivity and requires small amounts of sample. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of the ligand-target complex, identification of binding site. | Can detect weak and transient interactions. mdpi.com |

| X-ray Crystallography | High-resolution 3D structure of the ligand bound to the target protein. | Provides a precise atomic-level view of the binding mode. mdpi.com |

| Microscale Thermophoresis (MST) | Quantifies binding affinity in solution based on changes in molecular motion. | Low sample consumption and rapid measurements. mdpi.com |

By combining these techniques, researchers can build a comprehensive picture of the molecular recognition process, guiding the optimization of lead compounds for improved target engagement.

Integration of Multi-Omics Data in Preclinical Investigations to Elucidate System-Level Effects

The era of systems biology offers an unprecedented opportunity to understand the broader biological consequences of drug action. Integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—will be a critical future direction in the preclinical evaluation of this compound derivatives. nih.gov This holistic approach can reveal not only the intended on-target effects but also potential off-target interactions and downstream pathway modulations. frontiersin.org

Potential applications of multi-omics integration include:

Target Deconvolution: Identifying the primary and secondary targets of novel derivatives in an unbiased manner.

Biomarker Discovery: Pinpointing molecular signatures that correlate with the compound's efficacy, which can later be used for patient stratification. genestack.com

Mechanism of Action Elucidation: Understanding the complex network of cellular changes induced by the compound, providing a more complete picture of its pharmacological effects. nih.gov

Computational tools and bioinformatics platforms will be essential for analyzing and interpreting these large and complex datasets, ultimately leading to a more informed and predictive drug development process. nih.gov

Development of Innovative Structure-Based Drug Design Strategies Tailored for Substituted Indole Scaffolds

Structure-based drug design (SBDD) is a powerful paradigm that leverages the three-dimensional structure of a biological target to design novel inhibitors. Future research will focus on developing innovative SBDD strategies specifically for the indole scaffold, including that of this compound.

Key areas of innovation will include:

Fragment-Based Drug Discovery (FBDD): Using small molecular fragments that bind to the target as starting points for building more potent and selective ligands. The indole core itself can be considered a privileged fragment.

Computational Modeling and Simulation: Employing molecular docking, molecular dynamics simulations, and free energy calculations to predict the binding affinity and orientation of novel indole derivatives.

Cryo-Electron Microscopy (Cryo-EM): For large and flexible protein targets that are difficult to crystallize, cryo-EM is emerging as a powerful tool for structure determination, enabling SBDD for a wider range of targets.

These advanced computational and experimental techniques will accelerate the discovery and optimization of next-generation therapeutics derived from the this compound scaffold.

Exploration of New Therapeutic Applications for Indole Derivatives Beyond Current Research Foci

The indole scaffold is associated with a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. semanticscholar.orgresearchgate.net While current research may be focused on specific therapeutic areas, a significant opportunity lies in exploring new applications for derivatives of this compound.

Future exploratory research could target:

Infectious Diseases: Investigating the potential of these compounds against drug-resistant bacteria, viruses, and fungi. The ability of some indole derivatives to disrupt bacterial biofilms is a particularly promising avenue. researchgate.net

Metabolic Disorders: Exploring the role of these derivatives in modulating key enzymes and receptors involved in diseases such as diabetes and obesity.

Rare and Neglected Diseases: Screening focused libraries against targets relevant to diseases with high unmet medical needs.

Neurodegenerative Diseases: Given the prevalence of the indole motif in neuroactive compounds, investigating the potential of these derivatives to modulate pathways involved in Alzheimer's, Parkinson's, and other neurodegenerative conditions is a logical next step. nih.gov

A systematic screening approach, coupled with a deep understanding of the structure-activity relationships, will be key to unlocking new therapeutic opportunities for this versatile class of compounds.

Q & A

Q. What are the optimal synthetic routes for 6-Isopropyl-1H-indol-4-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of indole derivatives like this compound typically involves cyclization or condensation reactions. For example:

- Cyclization with Sodium Isopropoxide : A common method for indole derivatives involves reacting ketones or aldehydes with guanidine hydrochloride in the presence of sodium isopropoxide, as demonstrated in the synthesis of 4-(4-substitutedphenyl)-6-(2-(4-substitutedphenyl)-1H-indol-3-yl) pyrimidin-2-amine derivatives .

- Multi-component Reactions : Single-step, multi-component reactions (e.g., using 1H-indole-3-carbaldehyde, ketones, and guanidine nitrate under reflux in ethanol) can yield structurally complex indole derivatives with high efficiency .

Q. Optimization Strategies :

- Adjust reaction time and temperature to minimize side products.

- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Monitor reaction progress via TLC or HPLC to isolate pure compounds.

Q. How can spectroscopic techniques (NMR, FTIR) and crystallography be applied to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For instance, the indole NH proton typically appears at δ 10–12 ppm, while isopropyl groups show split signals at δ 1.2–1.5 ppm (CH₃) and δ 2.5–3.0 ppm (CH) .

- FTIR : Confirm amine (-NH₂) stretches at 3300–3500 cm⁻¹ and indole C=N/C=C vibrations at 1600–1650 cm⁻¹ .

- Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data (<1.0 Å) for accurate electron density mapping .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

Methodological Answer:

- Antimicrobial Screening : Use agar diffusion or broth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. MIC (Minimum Inhibitory Concentration) values can be determined .

- Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Enzyme Inhibition Studies : Test interactions with targets like cyclooxygenase (COX) for anti-inflammatory potential .

Advanced Research Questions

Q. How can structural contradictions in crystallographic or spectroscopic data be resolved during characterization?

Methodological Answer:

- Data Cross-Validation : Compare NMR/FTIR results with computational predictions (e.g., DFT calculations for NMR chemical shifts).

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data. High-resolution datasets (e.g., synchrotron sources) improve accuracy .

- Dynamic Effects : For ambiguous NMR signals, perform variable-temperature (VT-NMR) experiments to detect conformational exchange .

Q. What computational strategies (e.g., molecular docking, MD simulations) are effective for studying this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, indole derivatives show affinity for androgen receptors (AR) via interactions with residues like LEU704 and GLY708 .

- MD Simulations : Run 50–100 ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA/GBSA).

- Pharmacophore Modeling : Identify critical functional groups (e.g., amine, isopropyl) for target engagement .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Methodological Answer:

- Substituent Variation : Modify the isopropyl group to bulkier tert-butyl or smaller methyl groups to evaluate steric effects on bioactivity .

- Electron-Donating/Withdrawing Groups : Introduce -OCH₃ (electron-donating) or -NO₂ (electron-withdrawing) to the indole ring to modulate electronic effects and binding affinity .

- Bioisosteric Replacement : Replace the amine group with a hydroxyl or methylene moiety to enhance solubility or metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.